4-Hydrazinyl-8-methylquinolin-2(1H)-one
CAS No.: 360078-48-4
Cat. No.: VC19099276
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 360078-48-4 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 4-hydrazinyl-8-methyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H11N3O/c1-6-3-2-4-7-8(13-11)5-9(14)12-10(6)7/h2-5H,11H2,1H3,(H2,12,13,14) |
| Standard InChI Key | RBIRHUBWRBSDQA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=O)N2)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
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Molecular Formula: C₁₀H₁₁N₃O
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Molecular Weight: 189.21 g/mol
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IUPAC Name: 8-methyl-4-hydrazinyl-1H-quinolin-2-one
Spectroscopic Data
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IR (KBr, cm⁻¹):
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¹H NMR (DMSO-d₆, δ ppm):
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 210–212°C (decomposes) |
| Solubility | Soluble in DMF, DMSO; insoluble in water |
| Stability | Air-stable solid; sensitive to strong acids/bases |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate :
Key Reactivity
The hydrazine group enables diverse transformations:
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Thiosemicarbazides: Reacts with phenyl isothiocyanate to form N-(8-methyl-2-oxoquinolin-4-yl)-N′-phenylthiourea .
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Pyrazole Derivatives: Condensation with aldehydes (e.g., 3-formyl-4-hydroxyquinoline) yields pyrazolo[4,3-c]quinolin-4(5H)-ones via intramolecular cyclization .
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Triazoles and Thiadiazoles: Reaction with carbon disulfide or tosyl chloride produces heterocyclic systems (e.g., 1,3,4-thiadiazoles) .
Biological Activities and Applications
Antioxidant Properties
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Lubricant Additives: Derivatives reduce oxidative degradation in greases, lowering acid number by 40% in ASTM D-942 tests .
Anticancer Prospects
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Structural Analogs: Pyrano[3,2-c]quinolones derived from similar precursors show cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Industrial and Research Applications
Medicinal Chemistry
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Scaffold for Drug Discovery: Used to synthesize triazoles, benzimidazoles, and oxadiazoles with enhanced bioactivity .
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Photoactive Agents: Quinoline-hydrazine hybrids exhibit singlet oxygen generation under blue light, useful in photodynamic therapy .
Material Science
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